molecular formula C8H12Cl2N2O3 B6277712 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride CAS No. 2763780-74-9

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride

Cat. No. B6277712
CAS RN: 2763780-74-9
M. Wt: 255.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Aminoethoxy)pyridine-2-carboxylic acid dihydrochloride (6-AEP) is a novel compound that has recently been studied for its potential applications in the fields of scientific research, drug development, and biochemistry. 6-AEP is a derivative of pyridine-2-carboxylic acid, which is a common organic compound found in nature. 6-AEP has a unique chemical structure that makes it a highly versatile compound with a wide range of potential applications.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride is not yet fully understood. However, it is believed that 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride acts as an inhibitor of the enzymes PKC, PDE4, and HDAC by binding to their active sites and preventing them from carrying out their normal functions. In addition, 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride may also interact with other cellular components, such as proteins, lipids, and nucleic acids, to modulate their activity.
Biochemical and Physiological Effects
6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can inhibit the activity of the enzymes PKC, PDE4, and HDAC, as well as modulate the activity of other cellular components, such as proteins, lipids, and nucleic acids. In vivo studies have shown that 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can reduce inflammation, inhibit tumor cell growth, and modulate the immune system.

Advantages and Limitations for Lab Experiments

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be synthesized easily and is relatively inexpensive. In addition, it is soluble in a variety of solvents and can be purified by crystallization or recrystallization. However, 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride also has some limitations. It has a relatively short shelf life and is sensitive to light and air.

Future Directions

There are several potential future directions for the study of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride. These include further studies on the mechanism of action of the compound, the development of new synthesis methods, and the exploration of new applications for 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride, such as in drug development, biochemistry, and cell biology. Additionally, further studies could be conducted to investigate the potential side effects of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride and to develop new formulations that could improve its stability and shelf life.

Synthesis Methods

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride can be synthesized using a variety of methods, including the reaction of pyridine-2-carboxylic acid with ethylene diamine and hydrochloric acid, or by the reaction of ethylene diamine with 2-aminoethoxy pyridine and hydrochloric acid. In both methods, the hydrochloric acid is used to catalyze the reaction, resulting in the formation of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride. The reaction can be carried out in either aqueous or organic solvents, and the product can be purified by crystallization or recrystallization.

Scientific Research Applications

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has been studied for its potential applications in a variety of scientific research fields, including drug development, biochemistry, and cell biology. In drug development, 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has been studied as a potential inhibitor of protein kinase C (PKC), which is a key enzyme involved in the regulation of cellular processes. In biochemistry, 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In cell biology, 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride has been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride involves the reaction of 2-pyridinecarboxylic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-aminoethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is reacted with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 6-(2-aminoethoxy)pyridine-2-carboxylic acid.", "Step 2: The resulting product is then dissolved in hydrochloric acid to form the dihydrochloride salt of 6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride.", "Step 3: The dihydrochloride salt is then purified by recrystallization to obtain the final product." ] }

CAS RN

2763780-74-9

Product Name

6-(2-aminoethoxy)pyridine-2-carboxylic acid dihydrochloride

Molecular Formula

C8H12Cl2N2O3

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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